- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Cas no 2140-48-9 (Coenzyme A, S-butanoate)
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
Numéro CAS:2140-48-9
Le MF:C25H42N7O17P3S
Mégawatts:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19
Coenzyme A, S-butanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Coenzyme A, S-butanoate
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- butanoyl-CoA
- Butyryl-CoA
- butyrylcoenzyme A
- S-butyryl-coenzyme-A
- n-Butyryl-CoA
- Butyryl coenzyme A
- Butyryl CoA
- Butanoyl-CoA
- Butanoyl coenzyme A
- Coenzyme A, S-butyrate (6CI,7CI,8CI)
- Butyryl Coenzyme A (sodium salt)
- C4:0-CoA
- 2140-48-9
- S-Butyryl-coenzym-A
- S-butanoyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- ranosyl]-
- Coenzyme A, butyryl-
- butyryl-CoA; (Acyl-CoA); [M+H]+;
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
- DTXSID70943955
- S-butanoyl-CoA
- S-butyryl-coenzyme A
- butanoyl-coenzyme A
- 4:0-CoA
- LMFA07050292
- Butyryl CoA
- 'Butyryl Coenzyme A'
- Butyryl coenzyme A
- S-butyryl-CoA
- Butanoyl coenzyme A
- C00136
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- BCO
- butyryl-coenzyme A
- SCHEMBL60439
- CHEBI:15517
- n-Butyryl-CoA
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
- NS00014819
- SCHEMBL4367366
- DTXSID70862839
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- Q42412398
- butyryl-coenzyme A(4-)
- butanoyl-coenzyme A(4-)
- butyryl-coenzyme A tetraanion
-
- Piscine à noyau: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
- La clé Inchi: CRFNGMNYKDXRTN-CITAKDKDSA-N
- Sourire: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Propriétés calculées
- Qualité précise: 901.13700
- Masse isotopique unique: 837.157073
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 22
- Complexité: 1410
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: _4.8
- Surface topologique des pôles: 389
Propriétés expérimentales
- Dense: 1.83
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.7
- Le PSA: 455.28000
- Le LogP: 0.55420
Coenzyme A, S-butanoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Référence
Méthode de production 2
Méthode de production 3
Méthode de production 4
Conditions de réaction
1.1R:NaHCO3, S:H2O, 20 min, cooled
Référence
- Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases, ACS Catalysis, 2023, 13(9), 6230-6241
Méthode de production 5
Méthode de production 6
Conditions de réaction
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Référence
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Méthode de production 7
Conditions de réaction
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
Référence
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Méthode de production 8
Méthode de production 9
Conditions de réaction
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
Référence
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Méthode de production 10
Méthode de production 11
Méthode de production 12
Méthode de production 13
Méthode de production 14
Méthode de production 15
Conditions de réaction
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
Référence
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Méthode de production 16
Conditions de réaction
1.1C:116405-23-3
Référence
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Méthode de production 17
Conditions de réaction
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Référence
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Méthode de production 18
Conditions de réaction
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Référence
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
Méthode de production 19
Méthode de production 20
Conditions de réaction
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Référence
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
Méthode de production 21
Méthode de production 22
Conditions de réaction
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
1.2R:HCl, S:H2O, pH 5
Référence
- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily, Journal of Bacteriology, 2014, 882-893, 13 pp.
Méthode de production 23
Conditions de réaction
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Méthode de production 24
Conditions de réaction
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Méthode de production 25
Conditions de réaction
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Méthode de production 26
Conditions de réaction
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
1.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Méthode de production 27
Méthode de production 28
Conditions de réaction
1.1
Référence
- Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA, Journal of Biological Chemistry, 2012, 287(19), 15502-15511
Méthode de production 29
Coenzyme A, S-butanoate Raw materials
- Sodium butyrate
- trans-Hex-2-enoic acid
- Butanoic acid, anhydride with dimethyl phosphate
- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)
- 2-Nitrophenyl butyrate
- Coenzyme A, S-(2-methylpropanoate)
- D(+)-Glucose
- 2-Oxo-3-methylbutanoic acid >90%
- Carbonate, hydrogen(8CI,9CI)
- 2-Naphthyl butyrate
- Coenzyme A, S-(3-hydroxybutanoate)
- Crotonoyl-CoA
- Lactate
- Pyruvic acid
- Butanoic acid,2-hydroxy-2-methyl-3-oxo-
- Dimethyl Phosphate Sodium Salt
- Coenzyme A, S-(3-oxobutanoate)
Coenzyme A, S-butanoate Preparation Products
Coenzyme A, S-butanoate Littérature connexe
-
Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389
-
Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
-
Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
-
Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995
-
Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517
2140-48-9 (Coenzyme A, S-butanoate) Produits connexes
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- 102029-73-2(Acetyl Coenzyme A trisodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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